molecular formula C21H29N5O2 B11245228 1-(4-{4-[(4-Methoxyphenyl)amino]-6-methylpyrimidin-2-YL}piperazin-1-YL)-3-methylbutan-1-one

1-(4-{4-[(4-Methoxyphenyl)amino]-6-methylpyrimidin-2-YL}piperazin-1-YL)-3-methylbutan-1-one

Cat. No.: B11245228
M. Wt: 383.5 g/mol
InChI Key: PBWUMRVMQIRVKF-UHFFFAOYSA-N
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Description

1-(4-{4-[(4-Methoxyphenyl)amino]-6-methylpyrimidin-2-YL}piperazin-1-YL)-3-methylbutan-1-one is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a methoxyphenyl group, a methylpyrimidinyl group, and a piperazinyl group

Preparation Methods

The synthesis of 1-(4-{4-[(4-Methoxyphenyl)amino]-6-methylpyrimidin-2-YL}piperazin-1-YL)-3-methylbutan-1-one involves multiple steps and specific reaction conditions. One common synthetic route involves the reduction of Schiff bases using sodium borohydride (NaBH4) as a reducing agent . The reaction conditions typically include the use of solvents such as ethanol or methanol, and the reaction is carried out at room temperature. Industrial production methods may involve the use of dual catalysts, such as Co-NiO, to enhance the reaction efficiency and yield .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sodium borohydride (NaBH4) for reduction, and chlorosulfonyl isocyanate for substitution reactions . The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the reduction of Schiff bases using NaBH4 results in the formation of secondary amines .

Mechanism of Action

The mechanism of action of 1-(4-{4-[(4-Methoxyphenyl)amino]-6-methylpyrimidin-2-YL}piperazin-1-YL)-3-methylbutan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating certain enzymes or receptors, leading to various physiological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(4-{4-[(4-Methoxyphenyl)amino]-6-methylpyrimidin-2-YL}piperazin-1-YL)-3-methylbutan-1-one can be compared with other similar compounds, such as 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-methoxy-5-((phenylamino)methyl)phenol These compounds share similar structural features, such as the presence of methoxyphenyl and amino groups, but differ in their specific functional groups and overall molecular structure

Properties

Molecular Formula

C21H29N5O2

Molecular Weight

383.5 g/mol

IUPAC Name

1-[4-[4-(4-methoxyanilino)-6-methylpyrimidin-2-yl]piperazin-1-yl]-3-methylbutan-1-one

InChI

InChI=1S/C21H29N5O2/c1-15(2)13-20(27)25-9-11-26(12-10-25)21-22-16(3)14-19(24-21)23-17-5-7-18(28-4)8-6-17/h5-8,14-15H,9-13H2,1-4H3,(H,22,23,24)

InChI Key

PBWUMRVMQIRVKF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)CC(C)C)NC3=CC=C(C=C3)OC

Origin of Product

United States

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